6-(Methoxy-D3)picolinic acid 6-(Methoxy-D3)picolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18815416
InChI: InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3
SMILES:
Molecular Formula: C7H7NO3
Molecular Weight: 156.15 g/mol

6-(Methoxy-D3)picolinic acid

CAS No.:

Cat. No.: VC18815416

Molecular Formula: C7H7NO3

Molecular Weight: 156.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Methoxy-D3)picolinic acid -

Specification

Molecular Formula C7H7NO3
Molecular Weight 156.15 g/mol
IUPAC Name 6-(trideuteriomethoxy)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3
Standard InChI Key KSWBODXXZITTPO-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC(=N1)C(=O)O
Canonical SMILES COC1=CC=CC(=N1)C(=O)O

Introduction

Chemical Identity and Structural Properties

6-(Methoxy-D3)picolinic acid (IUPAC name: 6-(trideuteriomethoxy)pyridine-2-carboxylic acid) is a deuterated analog of 6-methoxypicolinic acid. Its molecular formula is C₇H₄D₃NO₃, with a molecular weight of 156.15 g/mol (calculated based on isotopic substitution). The deuterium atoms are incorporated into the methoxy group (-OCD₃), replacing all three hydrogen atoms in the methyl moiety. This substitution significantly alters the compound’s spectroscopic properties while maintaining its chemical reactivity .

Key Physicochemical Properties

  • Solubility: Predominantly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water .

  • Melting Point: Data specific to the deuterated form are unavailable, but its non-deuterated analog, 6-methoxypicolinic acid, melts at 153°C .

  • Spectroscopic Signatures:

    • ¹H NMR: The deuterated methoxy group eliminates proton signals at ~3.9 ppm (singlet for -OCH₃), simplifying the aromatic proton signals between 7.5–8.5 ppm .

    • ¹³C NMR: A distinct quartet for the deuterated carbon (C-D₃ coupling) is expected at ~56 ppm .

Table 1: Comparative Properties of Picolinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
6-(Methoxy-D3)picolinic acidC₇H₄D₃NO₃156.15Deuterated methoxy group
6-Methoxypicolinic acidC₇H₇NO₃153.14Non-deuterated methoxy
6-(Methoxycarbonyl)picolinic acidC₈H₇NO₄181.15Ester functional group

Synthesis and Manufacturing

Starting MaterialReagentConditionsProductYield
6-Bromopicolinic acidNaOCD₃THF, 80°C, 12h6-(Methoxy-D3)picolinic acid~65%
Methyl 6-chloropicolinateCD₃OH, H₂SO₄Reflux, 24hMethyl 6-(Methoxy-D3)picolinate~70%

Applications in Scientific Research

Isotopic Labeling in Metabolic Studies

Deuterated compounds like 6-(Methoxy-D3)picolinic acid serve as internal standards in liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of metabolites in biological matrices. The deuterium atoms reduce signal overlap with non-deuterated analogs, enhancing analytical accuracy .

NMR Spectroscopy

The absence of proton signals from the deuterated methoxy group simplifies ¹H NMR spectra, facilitating structural elucidation of complex mixtures. This property is particularly valuable in studying enzyme-substrate interactions where the methoxy group participates in binding .

Enzyme Inhibition Studies

While direct data on 6-(Methoxy-D3)picolinic acid are scarce, structurally related picolinic acid derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance . For example, 6-(sulfomethyl)picolinic acid (a structural analog) inhibits New Delhi metallo-β-lactamase-1 (NDM-1) with an IC₅₀ of 2.3 µM .

Research Directions and Challenges

Expanding Synthetic Methodologies

Current methods for deuterium incorporation suffer from moderate yields (~65–70%). Optimizing reaction conditions (e.g., catalyst use, solvent selection) could improve efficiency .

Biological Activity Profiling

Future studies should evaluate the compound’s potential in:

  • Antimicrobial drug development: Targeting MBLs or other metalloenzymes .

  • Neurodegenerative disease research: Picolinic acid derivatives modulate kynurenine pathway metabolites linked to Alzheimer’s disease .

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